

t-Butylsilane thermodynamic properties

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Compound of Interest

Compound Name: *t*-Butylsilane

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An In-depth Technical Guide to the Thermodynamic Properties of **t-Butylsilane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the core thermodynamic properties of **t-butylsilane** ($(\text{CH}_3)_3\text{CSiH}_3$). Due to a lack of extensive, publicly available experimental data for **t-butylsilane**, this document focuses on the established experimental and computational protocols for analogous organosilicon compounds. Detailed descriptions of experimental setups for calorimetry and vapor pressure measurements are provided, alongside computational approaches that offer reliable estimations of thermodynamic parameters. This guide serves as a foundational resource for researchers requiring thermodynamic data for **t-butylsilane**, enabling them to either undertake experimental determination or utilize computational predictions with a thorough understanding of the underlying principles.

Introduction

t-Butylsilane is an organosilicon compound of interest in various chemical applications, including as a precursor in chemical vapor deposition and as a reagent in organic synthesis. A thorough understanding of its thermodynamic properties—namely the enthalpy of formation, standard entropy, and heat capacity—is crucial for process design, safety analysis, and reaction modeling. However, experimental thermochemical data for organosilicon compounds have historically been challenging to obtain and have been subject to inconsistencies, often due to experimental challenges such as incomplete combustion in calorimetric studies.^{[1][2]}

In recent years, advancements in high-level ab initio quantum chemical methods have provided a reliable means to calculate thermodynamic properties for a wide range of organosilicon compounds, creating a benchmark for assessing experimental data.^{[1][2][3]} This guide will detail both the experimental techniques and computational methods applicable to determining the thermodynamic properties of **t-butylsilane**.

Core Thermodynamic Properties

While specific experimental values for **t-butylsilane** are not readily found in the literature, the following table summarizes the key thermodynamic properties of interest. The values presented here are estimates based on computational methods and data from similar organosilicon compounds, and should be treated as such.

Thermodynamic Property	Symbol	Estimated Value	Units
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	-150 ± 15	kJ/mol
Standard Molar Entropy (gas)	$S^\circ(g)$	350 ± 20	J/mol·K
Molar Heat Capacity (gas, 298.15 K)	$C_p(g)$	140 ± 10	J/mol·K

Note: These values are estimations and should be confirmed by experimental measurement or high-level computational studies.

Experimental Determination of Thermodynamic Properties

The experimental determination of the thermodynamic properties of volatile and reactive organosilicon compounds like **t-butylsilane** requires specialized techniques.

Enthalpy of Formation via Combustion Calorimetry

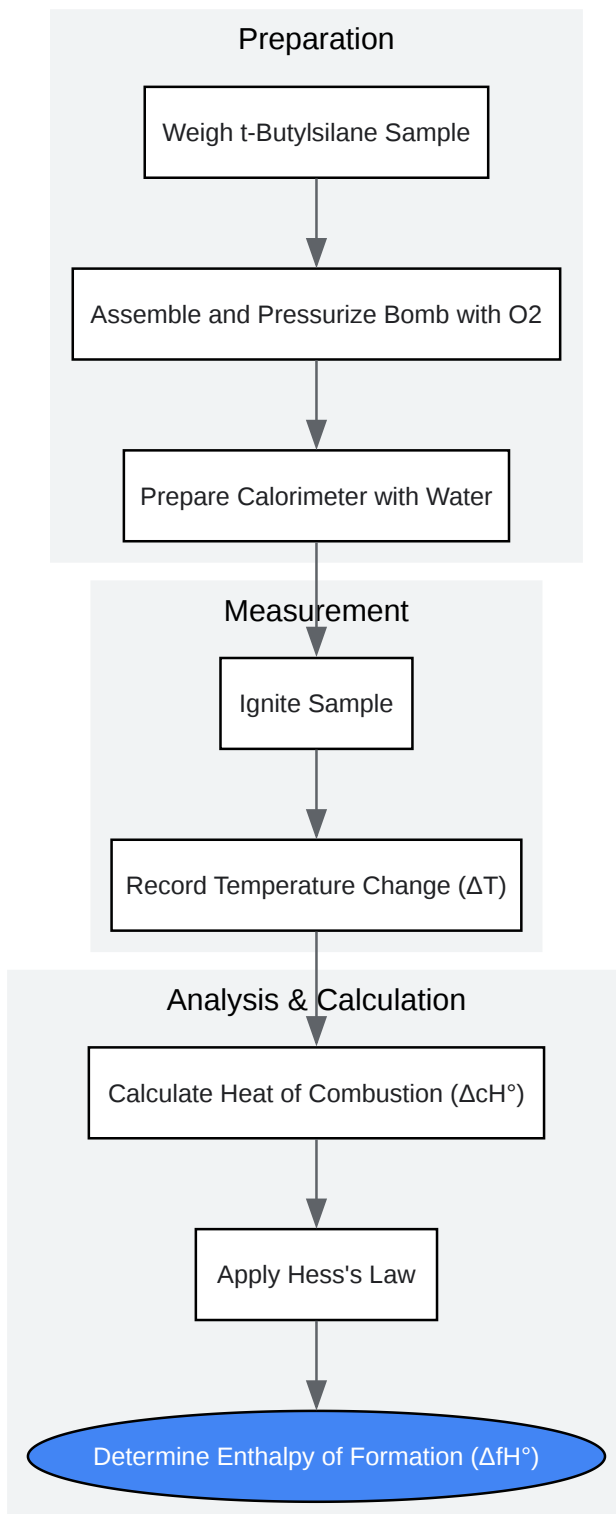
The standard enthalpy of formation ($\Delta_f H^\circ$) is most commonly determined indirectly from the enthalpy of combustion ($\Delta_c H^\circ$), measured using a bomb calorimeter.^{[2][4][5]}

Experimental Protocol: Bomb Calorimetry of **t-Butylsilane**

- **Sample Preparation:** A precise mass of high-purity **t-butylsilane** is encapsulated in a sample holder suitable for volatile liquids.
- **Bomb Assembly:** The sample holder is placed in a stainless steel combustion bomb. A known length of fuse wire is positioned to ensure ignition.
- **Pressurization:** The bomb is sealed and pressurized with a large excess of pure oxygen to approximately 30 atm to ensure complete combustion.^{[6][7]}
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in the calorimeter vessel. The entire assembly is thermally insulated.
- **Ignition and Data Acquisition:** The sample is ignited electrically. The temperature of the water is monitored with high precision before, during, and after combustion to determine the temperature change (ΔT).
- **Analysis:** The heat released during combustion is calculated from ΔT and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).
- **Calculation of $\Delta_f H^\circ$:** The standard enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and SiO_2) to calculate the standard enthalpy of formation of **t-butylsilane** using Hess's Law.

A generalized workflow for this process is illustrated below.

Experimental Workflow for Determining Enthalpy of Formation

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Workflow for Enthalpy of Formation Determination

Entropy and Heat Capacity Determination

Standard entropy (S°) and heat capacity (C_p) are typically determined from heat capacity measurements down to near absolute zero using adiabatic calorimetry, and from spectroscopic data combined with statistical mechanics.

Experimental Protocol: Adiabatic Calorimetry

- **Sample Loading:** A known mass of **t-butylsilane** is condensed into a pre-cooled adiabatic calorimeter vessel.
- **Cooling:** The calorimeter is cooled to a very low temperature, typically using liquid helium.
- **Heating and Measurement:** A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded. This is repeated in small increments over a wide temperature range.
- **Data Analysis:** The heat capacity at each temperature is calculated from the energy input and the temperature change. The resulting data of C_p versus T is used to determine the standard entropy and heat capacity at 298.15 K.

Experimental Protocol: Rotational-Vibrational Spectroscopy

- **Sample Preparation:** Gaseous **t-butylsilane** is introduced into a sample cell.
- **Data Acquisition:** Infrared and Raman spectra of the gas-phase sample are recorded.[4]
- **Spectral Analysis:** The rotational and vibrational energy levels are determined from the analysis of the spectral lines.
- **Statistical Mechanics Calculation:** The determined energy levels are used in statistical mechanics calculations to determine the entropy and heat capacity of the molecule in the ideal gas state.[8]

Computational Estimation of Thermodynamic Properties

Given the challenges of experimental measurements, computational methods are a valuable tool for obtaining thermodynamic data.

High-Level Ab Initio Calculations

Methods like the W1X-1 composite method can be used to calculate the gas-phase standard enthalpy of formation, entropy, and heat capacity of organosilicon compounds with high accuracy.^[1] These calculations involve determining the electronic structure of the molecule to a very high level of theory and then applying corrections to arrive at accurate thermochemical data.

Benson Group Additivity Method

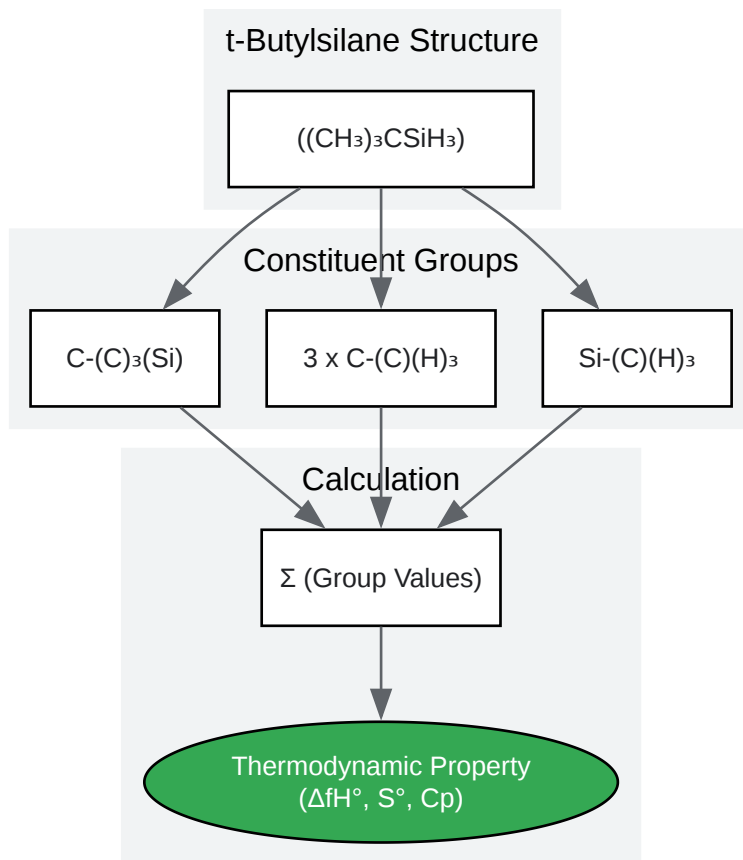
The Benson group additivity method is an empirical approach that estimates thermodynamic properties by summing the contributions of individual groups of atoms within a molecule.^{[9][10][11]}

For **t-butylsilane**, $((\text{CH}_3)_3\text{CSiH}_3)$, the groups are:

- One central quaternary carbon atom bonded to three methyl groups and one silicon atom: $\text{C}-(\text{C})_3(\text{Si})$
- Three methyl groups bonded to the central carbon: $3 \times \text{C}-(\text{C})(\text{H})_3$
- One silyl group bonded to the tertiary carbon: $\text{Si}-(\text{C})(\text{H})_3$

The thermodynamic property (e.g., $\Delta_f H^\circ$) is the sum of the values for each of these groups.

Benson Group Additivity for t-Butylsilane

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Logical Diagram of the Benson Group Additivity Method

Conclusion

While experimental thermodynamic data for **t-butylsilane** is sparse, this guide outlines the robust experimental and computational methodologies available for their determination. For researchers and professionals in drug development and materials science, an understanding of these techniques is essential for obtaining the reliable data needed for process modeling, safety assessments, and advancing chemical synthesis. The combination of modern computational chemistry and established experimental protocols provides a powerful toolkit for characterizing the thermodynamic landscape of **t-butylsilane** and other important organosilicon compounds.

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